molecular formula C9H7BrClFO B13701449 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one

Cat. No.: B13701449
M. Wt: 265.50 g/mol
InChI Key: FTBJJLLIQIRKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one is an organic compound that contains bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one typically involves the halogenation of a precursor compound. One common method is the reaction of 2-bromo-5-fluorobenzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

    Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
  • 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
  • 1-(2-Bromo-5-fluorophenyl)-2-(2,5-dimethylphenyl)ethanone

Uniqueness: 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying halogen effects in organic chemistry and for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H7BrClFO

Molecular Weight

265.50 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2

InChI Key

FTBJJLLIQIRKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.